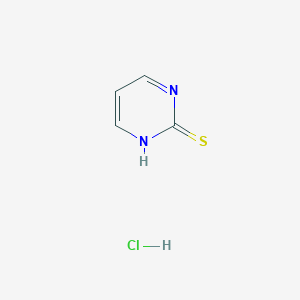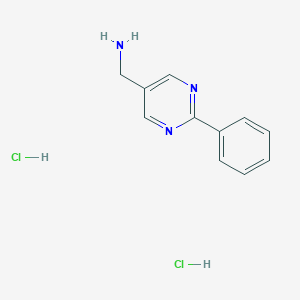![molecular formula C6H16Cl2N2 B6600545 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride CAS No. 1807938-21-1](/img/structure/B6600545.png)
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride, also known as 2-Pyrrolidin-2-ylethan-1-amine dihydrochloride, is a synthetic, chiral molecule that has been used in a variety of scientific research applications. It is a derivative of pyrrolidine and is structurally similar to other commonly used molecules such as N-methylpyrrolidinone and N-methylpyrrolidine. The molecule is highly soluble in water and can be used as a reagent in various organic reactions.
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a chiral building block in the synthesis of other compounds and as a reagent in organic reactions. It has also been used as a catalyst in asymmetric synthesis and as a ligand in metal-catalyzed reactions. Additionally, it has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and protein-ligand interactions.
Mechanism of Action
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride acts as a chiral catalyst in asymmetric synthesis. It is able to selectively promote the formation of one enantiomer over the other in a given reaction. This is due to its ability to interact with the reaction partners in a stereoselective manner.
Biochemical and Physiological Effects
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to have a low level of toxicity in rats and mice, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water and has a low toxicity profile. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available compounds. However, it does have some limitations. It is a chiral molecule and can only be used in asymmetric synthesis reactions. Additionally, it is not very stable in air and must be stored in an inert atmosphere.
Future Directions
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride has the potential to be used in a variety of scientific research applications. One potential future direction is the development of novel inhibitors of acetylcholinesterase. Additionally, it could be used as a reagent in organic synthesis reactions and as a catalyst in asymmetric synthesis reactions. It could also be used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and protein-ligand interactions. Finally, it could be used in the development of novel chiral drugs and drug delivery systems.
Synthesis Methods
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride can be synthesized from the commercially available compound N-methylpyrrolidinone (NMP) and N-methylpyrrolidine (NMPy) using a two-step reaction. In the first step, NMP is treated with a base such as sodium hydroxide to form the corresponding pyrrolidine derivative. In the second step, the pyrrolidine derivative is treated with hydrochloric acid to form the 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride.
properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJSPYOJPRCCZ-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)

